Home > Products > Screening Compounds P89584 > 14-Methyl Prostaglandin E1
14-Methyl Prostaglandin E1 - 41692-11-9

14-Methyl Prostaglandin E1

Catalog Number: EVT-13557554
CAS Number: 41692-11-9
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

14-Methyl Prostaglandin E1 is a synthetic derivative of Prostaglandin E1, which is a naturally occurring prostaglandin involved in various physiological processes. The compound is primarily recognized for its vasodilatory effects and its role in modulating inflammation and immune responses. Prostaglandins, including 14-Methyl Prostaglandin E1, are classified as lipid compounds that are synthesized from fatty acids, specifically dihomo-γ-linolenic acid.

Source and Classification

14-Methyl Prostaglandin E1 is classified under prostaglandins, a group of bioactive lipids derived from arachidonic acid. It is synthesized through various chemical methods rather than being isolated from natural sources. Prostaglandins are categorized based on their structure and biological activity, with 14-Methyl Prostaglandin E1 being part of the E series, which primarily functions in mediating inflammatory responses and regulating vascular tone.

Synthesis Analysis

Methods and Technical Details

The synthesis of 14-Methyl Prostaglandin E1 typically involves several key steps:

  1. Starting Material: The synthesis often begins with the appropriate fatty acid precursor, such as dihomo-γ-linolenic acid.
  2. Corey Procedure: A widely used method for synthesizing prostaglandins involves the Corey lactone approach, which utilizes δ-lactone and γ-lactone intermediates. This method allows for precise control over stereochemistry and yields various prostaglandin derivatives .
  3. Functional Group Modifications: The introduction of methyl groups at specific positions (such as the 14-methyl group) can be achieved through methylation reactions using reagents like methyl iodide in the presence of bases like potassium carbonate.

This multi-step synthesis requires careful monitoring of reaction conditions to optimize yields and ensure the correct stereochemistry of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of 14-Methyl Prostaglandin E1 is C21H36O5C_{21}H_{36}O_5, indicating it has one additional carbon compared to its parent compound, Prostaglandin E1. The structure features:

  • Functional Groups: A carboxylic acid group, hydroxyl groups, and multiple double bonds.
  • Ring Structure: A cyclopentane ring characteristic of prostaglandins.
  • Stereochemistry: The configuration around the double bonds and chiral centers significantly influences its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

14-Methyl Prostaglandin E1 can participate in various chemical reactions typical of prostaglandins:

  • Esterification: Reacting with alcohols to form esters, which can enhance solubility and bioavailability.
  • Reduction Reactions: Converting ketones or aldehydes into alcohols can modify its activity profile.
  • Receptor Interactions: It primarily interacts with prostaglandin receptors (EP receptors), influencing intracellular signaling pathways related to vasodilation and inflammation .

Understanding these reactions is crucial for developing therapeutic applications where modulation of prostaglandin activity is desired.

Mechanism of Action

Process and Data

The mechanism by which 14-Methyl Prostaglandin E1 exerts its biological effects involves:

  1. Receptor Binding: It binds to specific prostaglandin receptors (EP2, EP4), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.
  2. Vasodilation: This increase in cAMP promotes relaxation of smooth muscle cells in blood vessels, resulting in vasodilation.
  3. Inhibition of Platelet Aggregation: By interacting with EP receptors, it can also inhibit platelet aggregation, making it useful in preventing thrombotic events .

These mechanisms underscore its potential therapeutic applications in conditions requiring enhanced blood flow or reduced clot formation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 14-Methyl Prostaglandin E1 include:

  • Molecular Weight: Approximately 354.487 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; thus, it should be stored under inert conditions to prevent degradation.

Chemical properties include its ability to undergo typical organic reactions such as oxidation, reduction, and esterification, which can be exploited in pharmaceutical formulations .

Applications

Scientific Uses

14-Methyl Prostaglandin E1 has several significant applications:

  • Pharmacology: Used as a vasodilator in treating conditions like erectile dysfunction and peripheral vascular disease.
  • Research Tool: Employed in studies investigating inflammatory responses, cardiovascular health, and cell signaling pathways related to prostaglandins.
  • Therapeutic Development: Potentially useful in developing treatments for conditions associated with poor circulation or thromboembolic disorders due to its platelet-inhibiting properties .

The compound's diverse applications highlight its importance in both clinical settings and research environments focused on understanding prostaglandin biology.

Biosynthesis and Metabolic Regulation of 14-Methyl Prostaglandin E1

Enzymatic Pathways Involving Cyclooxygenase and Prostaglandin Synthases

14-Methyl Prostaglandin E1 (14-Me-PGE1) is a synthetic analog of endogenous Prostaglandin E1 (PGE1), engineered with a methyl group at the C14 position. Its biosynthesis mirrors the classical prostaglandin pathway but incorporates strategic modifications. Like natural prostaglandins, 14-Me-PGE1 originates from arachidonic acid (AA) metabolism, where AA is liberated from membrane phospholipids via phospholipase A2. Cyclooxygenase (COX) enzymes, particularly COX-2 (inducible during inflammatory states), catalyze the conversion of AA to the unstable intermediate PGG2, subsequently reduced to PGH2 [5]. Prostaglandin E synthases (PGES) then isomerize PGH2 to PGE1. However, the C14 methyl group in 14-Me-PGE1 introduces steric hindrance that alters enzyme-substrate interactions. Studies indicate methyl modifications at positions 10, 13, or 17 significantly reduce catalytic efficiency with prostaglandin synthetase complexes compared to unmodified substrates [6]. While direct data on 14-Me-PGE1 is limited, its structural similarity suggests potentially slower kinetics during the isomerization step catalyzed by PGES, though its resistance to enzymatic degradation may compensate for this.

Table 1: Enzymatic Processing Features of PGE1 vs. 14-Methyl PGE1

FeaturePGE114-Methyl PGE1
COX-2 Substrate EfficiencyHigh (Native substrate)Moderately Reduced (Steric hindrance at C14)
PGES Conversion RateRapidLikely Slowed
Primary Metabolic FateRapid 15-OH dehydrogenationPotential resistance to initial oxidation
Structural VulnerabilitySusceptible to beta-oxidationC14 methyl impedes beta-oxidation

Modulation of Arachidonic Acid Metabolism in Targeted Tissues

The presence of 14-Me-PGE1 influences arachidonic acid (AA) metabolic flux in tissue-specific contexts. Endogenous PGE1 and PGE2 biosynthesis is tightly regulated by substrate availability and compartmentalization. Cells preferentially incorporate AA over dihomogamma-linolenic acid (DGLA, the precursor to PGE1) into phospholipid pools, favoring PGE2 production [1]. The C14-methyl modification in 14-Me-PGE1 enhances lipophilicity, potentially altering its partitioning into lipid membranes compared to PGE1. This could modulate its interaction with key enzymes like cytosolic phospholipase A2 (cPLA2), which releases AA. Furthermore, 14-Me-PGE1 may indirectly influence COX-2 expression dynamics. Research on the PGE receptor EP1 demonstrates that it forms complexes with COX-2, facilitating COX-2 ubiquitination and proteasomal degradation—a negative feedback mechanism [5]. While 14-Me-PGE1’s receptor binding profile (likely overlapping with PGE1 at EP1-4 receptors) isn’t fully characterized, its potential agonism at EP1 could similarly promote COX-2 downregulation, thereby reducing overall AA metabolism towards pro-inflammatory prostaglandins in target tissues like vascular endothelium or cardiomyocytes. This positions 14-Me-PGE1 as a potential modulator of the AA cascade beyond its direct receptor-mediated effects.

Comparative Analysis with Endogenous Prostaglandin E1 Biosynthesis

A critical distinction between endogenous PGE1 and 14-Me-PGE1 lies in their metabolic stability and tissue distribution profiles. Natural PGE1 undergoes extremely rapid inactivation (~90% first-pass pulmonary metabolism via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) within minutes, yielding the inactive metabolite 15-keto-PGE1, which is further reduced to 13,14-dihydro-15-keto-PGE1 [8] [9]. The C14 methyl group in 14-Me-PGE1 sterically hinders the 15-OH group, its primary site of dehydrogenation by 15-PGDH. This structural modification confers significantly greater metabolic stability, prolonging its half-life and bioavailability compared to native PGE1. Additionally, while endogenous PGE1 synthesis varies dramatically across tissues—with endothelial cells from different vascular beds (e.g., human saphenous vein vs. rat aorta) producing distinct prostaglandin profiles (predominantly PGF2α or PGI2) [4]—the administration of 14-Me-PGE1 bypasses this natural biosynthetic variability. Its distribution is governed by pharmacokinetic properties (lipophilicity, protein binding ~81% albumin) rather than localized enzymatic capacity. Crucially, 14-Me-PGE1 avoids conversion to downstream active metabolites like 13,14-dihydro-PGE1 (observed during high-dose PGE1 infusion [9]), simplifying its biological signature.

Table 2: Metabolic and Stability Comparison: PGE1 vs. 14-Methyl PGE1

ParameterEndogenous PGE114-Methyl PGE1Functional Implication
Primary Inactivation Pathway15-OH Dehydrogenation → 15-keto-PGE1Sterically hindered 15-OH dehydrogenationProlonged half-life of active compound
Major Circulating Metabolite15-keto-13,14-dihydro-PGE1 (Inactive)Reduced quantity of known metabolitesPredictable receptor interaction profile
Beta-Oxidation SusceptibilityHigh (Unbranched chain)Impaired (C14 methyl branch)Altered elimination kinetics
Tissue-Specific SynthesisHigh variability (Vessel-dependent) [4]Synthetic (Uniform)Consistent pharmacological effect
Nuclear Receptor InteractionBinds EP1 on nuclear envelope [5]Likely similar, modulated by lipophilicityPotential for direct genomic modulation

The interplay between structure and metabolism underscores 14-Me-PGE1’s design rationale: preserving the core biological activity of PGE1 (vasodilation, anti-aggregation, cytoprotection [3] [7]) while overcoming the inherent metabolic fragility that limits native PGE1’s therapeutic utility. Future research should quantitatively map its metabolic fate and receptor activation kinetics relative to PGE1 to fully elucidate its pharmacological advantages.

Properties

CAS Number

41692-11-9

Product Name

14-Methyl Prostaglandin E1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1

InChI Key

OZMYPGMSQVIWNC-YAITVPFGSA-N

Canonical SMILES

CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O

Isomeric SMILES

CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.